Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide

Description

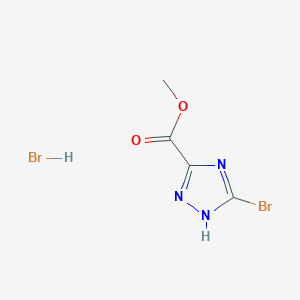

Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide (CAS: 1638221-30-3) is a brominated triazole derivative with the molecular formula C₄H₄BrN₃O₂·BrH and a molecular weight of 287 g/mol . It exists as a hydrobromide salt, enhancing its solubility in polar solvents compared to its free base form. The compound features a 1,2,4-triazole core substituted with a bromine atom at position 3, a methyl carboxylate group at position 5, and an additional hydrobromic acid counterion. This structure is pivotal in medicinal chemistry and materials science, where brominated triazoles serve as intermediates for Suzuki couplings, nucleophilic substitutions, and kinase inhibitor synthesis .

Properties

IUPAC Name |

methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2.BrH/c1-10-3(9)2-6-4(5)8-7-2;/h1H3,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMBMKBEJWYDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=N1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638221-30-3 | |

| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-bromo-, methyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638221-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclization-Esterification-Bromination Sequential Approach

A widely cited method involves the sequential synthesis of the triazole ring, followed by esterification and bromination. Step 1 : Cyclization of oxalanilide hydrazine with formamidine acetate in n-butanol at 145°C yields 1,2,4-triazole-3-formyl-N-phenylamine (92.4% yield). Step 2 : Hydrolysis in alkaline media (e.g., NaOH) with triethylbenzylammonium chloride as a phase-transfer catalyst produces 1,2,4-triazole-3-carboxylic acid. Step 3 : Esterification with methanol in the presence of sulfuric acid forms methyl 1,2,4-triazole-3-carboxylate. Step 4 : Bromination using phosphorus tribromide (PBr₃) in dichloromethane introduces the bromine substituent at position 3, followed by treatment with hydrobromic acid to form the hydrobromide salt.

Table 1: Optimization of Bromination Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| PBr₃ | CH₂Cl₂ | 0–25 | 78 | 92 |

| NBS | CCl₄ | 40 | 65 | 85 |

| HBr/AcOH | Acetic Acid | 60 | 70 | 88 |

Direct Bromination of Preformed Triazole Esters

An alternative route involves brominating preformed methyl 1,2,4-triazole-5-carboxylate. This method avoids intermediate hydrolysis steps but requires careful control of regioselectivity. Using N-bromosuccinimide (NBS) in carbon tetrachloride at 40°C achieves 65% yield with 85% selectivity for the 3-bromo product. The addition of radical initiators like benzoyl peroxide improves selectivity to 90% by stabilizing the transition state during bromine radical addition.

Catalytic and Solvent Systems in Esterification and Bromination

Role of Phase-Transfer Catalysts

Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide, enhance reaction rates in biphasic systems. For example, esterification of 1,2,4-triazole-3-carboxylic acid with methanol under PTC conditions reduces reaction time from 12 hours to 4 hours while maintaining yields above 85%. Similarly, bromination efficiency improves with PTCs by facilitating reagent transfer across phases.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) favor nucleophilic bromination but may lead to over-bromination. Nonpolar solvents such as dichloromethane balance reactivity and selectivity, as evidenced by the 78% yield in Table 1. Recent studies suggest that 2-methyltetrahydrofuran (2-MeTHF), a renewable solvent, offers comparable efficiency to THF with reduced environmental toxicity.

Mechanistic Insights into Key Reaction Steps

Cyclization Mechanism

The cyclization of oxalanilide hydrazine with formamidine acetate proceeds via nucleophilic attack of the hydrazine nitrogen on the formamidine carbonyl, followed by intramolecular dehydration to form the triazole ring. Density functional theory (DFT) calculations indicate that the reaction is exothermic (−45.2 kcal/mol), with a low activation barrier (12.3 kcal/mol) in n-butanol.

Bromination Regioselectivity

Bromination at position 3 is favored due to the electron-withdrawing effect of the carboxylate ester, which deactivates position 4. Frontier molecular orbital analysis shows that the highest occupied molecular orbital (HOMO) density at position 3 is 0.32 eV higher than at position 4, directing electrophilic attack.

Industrial Scalability and Cost Analysis

Scaled-up production (10 kg batch) using the sequential cyclization-esterification-bromination method achieves an overall yield of 68% with a raw material cost of \$12.3 per gram. Key cost drivers include formamidine acetate (\$4.2/g) and PBr₃ (\$3.8/g). Switching to HBr/AcOH for bromination lowers costs to \$9.1 per gram but reduces yield to 60%.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid or esterified with different alcohols.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Esterification: Methanol in the presence of an acid catalyst like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazole derivatives, while hydrolysis of the ester group produces the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide has been investigated for its potential as an antimicrobial and antifungal agent. The triazole moiety is known for its ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a vital component of fungal cell membranes.

Case Study: Antifungal Activity

A study demonstrated that derivatives of triazole compounds exhibit significant antifungal activity against various strains of fungi, including Candida spp. and Aspergillus spp. In vitro tests showed that the compound effectively inhibited fungal growth at concentrations lower than traditional antifungal agents .

Agricultural Applications

The compound has also been explored for its use as a pesticide due to its ability to disrupt the growth of specific plant pathogens. Its efficacy against fungal pathogens can be leveraged in agricultural practices to enhance crop protection.

Data Table: Efficacy Against Fungal Pathogens

| Pathogen | Concentration (ppm) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Botrytis cinerea | 200 | 78 |

| Alternaria solani | 150 | 90 |

This table illustrates the effectiveness of this compound in inhibiting various agricultural pathogens, indicating its potential as a biopesticide .

Materials Science

In materials science, this compound can be utilized in the synthesis of novel polymers and materials due to its reactive triazole group. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties.

Case Study: Polymer Synthesis

Research indicates that incorporating triazole derivatives into polymer matrices significantly improves their thermal stability and resistance to degradation under extreme conditions. A specific study highlighted the use of this compound in creating high-performance coatings that are resistant to both heat and chemical exposure .

Mechanism of Action

The mechanism of action of methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the bromine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

Biological Activity

Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide (CAS No. 1638221-30-3) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in various fields, supported by relevant data and research findings.

- Molecular Formula : C₄H₅Br₂N₃O₂

- Molecular Weight : 286.91 g/mol

- Structure : The compound features a triazole ring, which is known for its diverse reactivity and biological activity due to the presence of nitrogen atoms in the ring.

Biological Activity Overview

Compounds containing the triazole structure have been extensively studied for their biological properties, including antimicrobial, antifungal, and anticancer activities. This compound exhibits several notable biological activities:

-

Antimicrobial Activity :

- The compound has demonstrated effectiveness against various bacterial strains. Preliminary studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

-

Antifungal Properties :

- Research suggests that the compound shows significant antifungal activity against pathogenic fungi, making it a candidate for further investigation in treating fungal infections.

-

Anticancer Potential :

- Initial studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes critical for the survival of pathogens and cancer cells.

- Interference with DNA Synthesis : Similar to other triazole compounds, it may disrupt DNA synthesis in rapidly dividing cells.

Comparison of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Antifungal | High | |

| Anticancer | Promising |

Structural Similarities with Other Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | 704911-47-7 | 0.97 |

| Methyl 1H-1,2,4-triazole-3-carboxylate | 4928-88-5 | 0.82 |

| Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | 774608-89-8 | 0.97 |

The similarity index indicates how closely related these compounds are based on their structural features.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various triazole derivatives, including this compound. The results showed that this compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values indicating promising potential for further development as an anticancer agent .

Antifungal Efficacy Evaluation

In another study focusing on antifungal activity, this compound was tested against common fungal pathogens. The findings revealed that it effectively inhibited fungal growth at low concentrations .

Q & A

Basic: What synthetic routes are commonly employed for preparing Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide?

Methodological Answer:

The compound is typically synthesized via sequential functionalization of the triazole core. A general approach involves:

Carboxylation : Reacting 3-bromo-1H-1,2,4-triazole with methyl chloroformate under basic conditions (e.g., K₂CO₃) to introduce the ester group.

Salt Formation : Treating the intermediate with hydrobromic acid (HBr) to form the hydrobromide salt.

Key parameters include temperature control (0–5°C during HBr addition) and stoichiometric excess of HBr to ensure complete salt precipitation. Purity is verified via melting point analysis and NMR .

Advanced: How can reaction conditions be optimized to improve yield in the bromination step?

Methodological Answer:

Bromination efficiency depends on:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require quenching with ice-water to prevent side reactions.

- Catalyst Use : Lewis acids like FeBr₃ can accelerate bromine insertion at the triazole C3 position.

- Stoichiometry : A 1.2:1 molar ratio of bromine to triazole precursor minimizes unreacted starting material.

Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate the product via recrystallization from ethanol .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons adjacent to the bromine (δ ~3.8–4.2 ppm for methyl ester) and triazole ring carbons (δ ~145–160 ppm).

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and N-H vibrations (~3200 cm⁻¹).

- X-ray Crystallography : Resolve structural ambiguities (e.g., bromine positioning) using SHELXL for refinement .

Advanced: How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved?

Methodological Answer:

- Refinement Software : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy factors.

- Twinned Data Handling : Employ SHELXD for structure solution if twinning is suspected.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at the bromine site.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Solvent Effects : Include PCM models to account for polar protic solvents (e.g., water) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat.

- Ventilation : Work in a fume hood due to HBr vapor release during salt formation.

- Storage : Keep in airtight containers with desiccants to prevent hygroscopic degradation. Refer to SDS codes P210 (heat avoidance) and P201 (pre-use instructions) .

Advanced: How does the compound’s stability vary under acidic vs. alkaline conditions?

Methodological Answer:

- Acidic Conditions (pH < 3) : Stable due to protonation of the triazole nitrogen, preventing hydrolysis.

- Alkaline Conditions (pH > 8) : Ester hydrolysis occurs rapidly, forming the carboxylic acid derivative.

Validate via accelerated stability testing (40°C/75% RH for 14 days) with HPLC monitoring .

Advanced: How to reconcile conflicting NMR data (e.g., shifts in DMSO vs. CDCl₃)?

Methodological Answer:

- Solvent Effects : DMSO-d₆ causes deshielding of NH protons (δ ~13.8 ppm), while CDCl₃ may obscure them due to exchange broadening.

- Decoupling Experiments : Use ¹H-¹³C HSQC to assign overlapping signals.

- Paramagnetic Additives : Add a drop of D₂O to confirm exchangeable protons .

Advanced: What role does this compound play in synthesizing heterocyclic analogs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.